molecular formula C11H8O2 B2999517 4-Phenylfuran-2-carbaldehyde CAS No. 99113-85-6

4-Phenylfuran-2-carbaldehyde

Cat. No. B2999517
CAS RN: 99113-85-6
M. Wt: 172.183
InChI Key: VSADUYUTKZHMIM-UHFFFAOYSA-N
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Description

4-Phenylfuran-2-carbaldehyde is a chemical compound with the molecular formula C11H8O2 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 4-Phenylfuran-2-carbaldehyde can be achieved through a one-step process using adapted Vilsmeier conditions . The product is characterized by 1H-,2H-,13C-NMR-, as well as IR and Raman spectroscopy .


Molecular Structure Analysis

The molecular structure of 4-Phenylfuran-2-carbaldehyde can be analyzed using various techniques such as mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving 4-Phenylfuran-2-carbaldehyde can be analyzed using different predictive and evaluation scenarios . The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .


Physical And Chemical Properties Analysis

4-Phenylfuran-2-carbaldehyde has a molecular weight of 172.18 g/mol . The compound has 2 hydrogen bond acceptor counts and 2 rotatable bond counts .

Scientific Research Applications

Synthesis and Biological Applications

4-Oxoazetidine-2-carbaldehydes, similar in structure to 4-Phenylfuran-2-carbaldehyde, are valuable in synthetic applications due to their dual reactivity. These compounds serve as building blocks for various biologically relevant substances, including amino acids, amino sugars, and complex natural products. Their diastereoselective processes make them crucial in creating substances of biological interest (Alcaide & Almendros, 2002).

Fluorescence Probes for Biological Systems

The probe DBTC, synthesized using a similar compound, demonstrates high selectivity and sensitivity toward homocysteine. With its cell permeability, DBTC has potential applications in studying homocysteine's effects in biological systems (Chu et al., 2019).

Antimicrobial and Anti-inflammatory Properties

Derivatives of similar compounds have shown promising antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. This suggests the potential of 4-Phenylfuran-2-carbaldehyde in developing new therapeutic agents (Abdel-Wahab et al., 2012).

Thermodynamic Characterization

Research on isomers of 4-Phenylfuran-2-carbaldehyde, like nitrophenyl furan carbaldehydes, focuses on determining their thermodynamic properties. This information is crucial for optimizing synthesis, purification, and application processes (Dibrivnyi et al., 2015).

Synthetic Applications in Heterocyclic Chemistry

3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, closely related to 4-Phenylfuran-2-carbaldehyde, is used to synthesize novel heterocycles. These compounds are crucial in medicinal chemistry for their potential biological activities (Baashen et al., 2017).

Photocatalytic Applications

Furan-2-carbaldehydes, a group including 4-Phenylfuran-2-carbaldehyde, have been used as efficient C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. These compounds are synthesized through ligand-free photocatalytic C–C bond cleavage, demonstrating the potential of 4-Phenylfuran-2-carbaldehyde in green chemistry applications (Yu et al., 2018).

Safety and Hazards

The safety information for 4-Phenylfuran-2-carbaldehyde includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers Relevant papers related to 4-Phenylfuran-2-carbaldehyde can be found at the provided links . These papers provide more detailed information about the compound and its various aspects.

properties

IUPAC Name

4-phenylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSADUYUTKZHMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylfuran-2-carbaldehyde

Synthesis routes and methods I

Procedure details

Prepare a solution of 4-bromo-2-formylfuran (3.7 g, 21.1 mmol) in 1,2-dimethoxyethane (148 mL). Add phenyl boronic acid (5.16 g, 42.3 mmol), K2CO3 (31.6 mL, 63.4 mmol), Pd2(dba)3 (660 mg, 0.63 mmol), and PPh3 (670 mg, 2.5 mmol). Stir the reaction mixture under nitrogen for 10 minutes at room temperature. After 10 minutes, heat the mixture to 80° C. for 3 days. Wash the reaction mixture with brine (30 mL), dry (Na2SO4), filter, and concentrate. Perform flash chromatography on silica gel eluting with 1:1 hex/ethyl acetate to afford the title compound (1.5 g) as a brown liquid. 1H NMR (CDCl3) δ 9.71 (s, 1H), 7.97 (s, 1H), 6.82-7.55 (m, 6H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
148 mL
Type
solvent
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step Two
Name
Quantity
31.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
670 mg
Type
reactant
Reaction Step Four
Quantity
660 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a screw cap pressure tube, 4-bromofuran-2-carbaldehyde (504 mg, 2.88 mmol) and phenyl boronic acid (491.7, 4.03 mmol) were suspended in a mixture of toluene:EtOH (4:1). Na2CO3 (sat) (6.0 ml) was added. N2 was bubbled through the mixture for 5 minutes. Pd(PPh3)4 (166.4 mg, 0.05 mmol) was added. The tube was sealed and the mixture heated to reflux for 4.0 h. The mixture was allowed to cool. H2O was added and the product extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated. The crude product was purified by flash chromatography (Pet. Ether/EtOAc 90/10→85/15) to afford the title substance in 97% yield.
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
4.03 mmol
Type
reactant
Reaction Step One
Name
toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
166.4 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Phenylboronic acid (1.46 g) was added to a stirred mixture of 4-bromofuran-2-carbaldehyde (2.00 g) and tetrakis(triphenylphosphine)palladium(0) (0.396 g) in N,N-dimethylformamide (57 mL) and a solution of sodium carbonate (3.03 g) in water (7 mL). The reaction was heated at 110° C. overnight. The resulting mixture was filtered and the filtrate was partitioned between water and diethyl ether. The layers were separated and the aqueous phase was extracted with diethyl ether. The organics were combined, washed with brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (dichloromethane:hexane=9:1) to obtain the title compound (1.55 g) having the following physical data.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
0.396 g
Type
catalyst
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

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